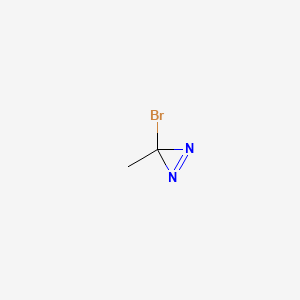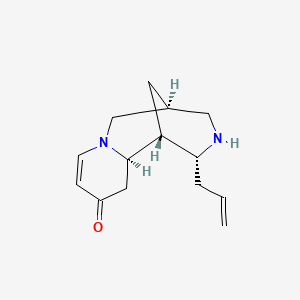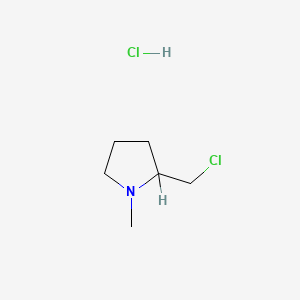
3-Bromo-3-methyldiazirine
Overview
Description
3-Bromo-3-methyldiazirine is a chemical compound with the molecular formula C₂H₃BrN₂ and a molecular weight of 134.963 g/mol . It is characterized by a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-methyldiazirine typically involves the reaction of acetimidamide hydrochloride with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired diazirine ring . The general reaction scheme is as follows: [ \text{CH}_3\text{C(NH)_2} \cdot \text{HCl} + \text{Br}_2 \rightarrow \text{C}_2\text{H}_3\text{BrN}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3-methyldiazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Photolysis: Exposure to light can cause the diazirine ring to break, forming reactive intermediates.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Photolysis Conditions: Typically involve UV light to induce the breaking of the diazirine ring.
Major Products:
Substitution Products: Depending on the nucleophile used, different substituted diazirines can be formed.
Photolysis Products: Reactive intermediates such as carbenes, which can further react to form various products.
Scientific Research Applications
3-Bromo-3-methyldiazirine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-3-methyldiazirine primarily involves the formation of reactive intermediates upon exposure to light. The diazirine ring breaks, forming a carbene intermediate, which can then react with nearby molecules. This property makes it useful in photoaffinity labeling, where it can covalently bind to target proteins, allowing for the study of protein interactions and functions .
Comparison with Similar Compounds
- 3-Bromo-3-methyl-3H-diazirine
- Bromomethyldiazirine
- 3-Brom-3-methyl-diazirin
Comparison: 3-Bromo-3-methyldiazirine is unique due to its specific reactivity and stability under certain conditions. Compared to other diazirines, it offers distinct advantages in terms of photolysis efficiency and the formation of reactive intermediates. This makes it particularly valuable in applications requiring precise control over reaction conditions and outcomes .
Properties
IUPAC Name |
3-bromo-3-methyldiazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN2/c1-2(3)4-5-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGOAGINOJLLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195046 | |
| Record name | 3-Bromo-3-methyldiazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4222-23-5 | |
| Record name | 3-Bromo-3-methyldiazirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-3-methyldiazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI)](/img/structure/B1615924.png)






